molecular formula C16H16BrNO B5662908 2-bromo-N-(4-isopropylphenyl)benzamide

2-bromo-N-(4-isopropylphenyl)benzamide

Cat. No. B5662908
M. Wt: 318.21 g/mol
InChI Key: LMOJUOUABLKPEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-bromo-N-(4-isopropylphenyl)benzamide involves multi-step chemical processes, including halogenation, amidation, and the use of catalysis to achieve the desired compound. These processes often require precise conditions such as specific temperatures, solvents, and reagents to ensure high yields and purity of the final product. For example, compounds with structures closely related to 2-bromo-N-(4-isopropylphenyl)benzamide have been synthesized using commercial bromobenzoic acids reacting with appropriate amines, resulting in high yields and specific structural configurations determined by X-ray diffraction analysis (Polo et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as NMR and IR spectroscopy, play crucial roles in elucidating the molecular structure of compounds like 2-bromo-N-(4-isopropylphenyl)benzamide. These techniques provide detailed insights into the compound's crystalline structure, molecular geometry, and intermolecular interactions, such as hydrogen bonding and π-π interactions. The crystal structure analysis often reveals the spatial arrangement of atoms within the molecule and the nature of its solid-state packing (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 2-bromo-N-(4-isopropylphenyl)benzamide is influenced by the presence of the bromo and amide functional groups. These groups can undergo various chemical reactions, including nucleophilic substitution, where the bromo group reacts with nucleophiles, and amidation reactions, where the amide group participates in bond formation with amines. Theoretical calculations and experimental data help in understanding the compound's reactivity and stability under different chemical conditions (Lygin & Meijere, 2009).

Physical Properties Analysis

The physical properties of 2-bromo-N-(4-isopropylphenyl)benzamide, such as melting point, solubility, and crystalline form, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different solvents and temperatures, which is critical for its application in chemical synthesis and material science. The solid-state structure, analyzed through techniques like X-ray diffraction, provides insights into the compound's stability and packing in the crystalline lattice (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-bromo-N-(4-isopropylphenyl)benzamide, such as acidity, basicity, and reactivity towards other chemical entities, are pivotal for its applications in organic synthesis and potential use in pharmaceuticals. Studies focusing on its reactivity patterns, interaction with metal ions, and potential for forming complexes contribute to a deeper understanding of its chemical behavior and versatility as a synthetic intermediate (Binzet et al., 2009).

properties

IUPAC Name

2-bromo-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOJUOUABLKPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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